(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl
Overview
Description
(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl is a useful research compound. Its molecular formula is C46H48O2P2 and its molecular weight is 694.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl, along with its analogues, have been synthesized in enantiomerically pure forms. These compounds are notable for their use in axially dissymmetric diphosphines in the biphenyl series. Their synthesis involves key steps like ortho-lithiation/iodination reaction and subsequent Ullmann reaction, proving efficient in creating 2,2'-bis(phosphinoyl)-substituted biphenyl systems. These processes offer a new route to these complex systems, with their absolute configurations established through X-ray analysis and NMR comparisons of derived Pd complexes (Schmid, Foricher, Cereghetti, & Schönholzer, 1991).
Applications in Asymmetric Catalysis
- These compounds have shown significant efficacy in asymmetric catalysis. For instance, they have been used in enantioselective isomerizations and hydrogenations. The electron density of the phosphorus in the ligand, the dihedral angles of the atropisomeric ligand, and the substitution on the phosphine aryl rings play crucial roles in the stereochemical outcomes of Rh-catalyzed Pauson–Khand reactions (Kim, Ratovelomanana-Vidal, & Jeong, 2010).
Role in Structural Distortions of Complexes
- Structural studies have revealed that the presence of this compound can lead to significant distortions in certain complexes. For example, in some four-coordinate complexes involving this compound, there have been observations of marked structural changes, such as the deviation from a square-planar configuration and the recording of the longest Pd–P bond lengths (Drago, Pregosin, Tschoerner, & Albinati, 1999).
Comparative Studies in Ligand Synthesis
- Comparative studies with other ligands have been conducted, focusing on the synthesis of new MeO-BIPHEP-type chiral diphosphines. These studies have led to the development of new optically active MeO-BIPHEP-type ligands, demonstrating the versatility of this compound in ligand synthesis and characterization (Menglin, Peng, Chen, Guo, Chen, & Li, 2006).
Utility in Palladium-Catalyzed Reactions
- The compound has been utilized in the synthesis of new diphospines for palladium-catalyzed Suzuki reactions. It has shown excellent yields even with hindered and functional groups, highlighting its effectiveness in catalytic applications (Xianjun, 2010).
Properties
IUPAC Name |
[2-[2-bis(3,5-dimethylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-dimethylphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H48O2P2/c1-29-17-30(2)22-37(21-29)49(38-23-31(3)18-32(4)24-38)43-15-11-13-41(47-9)45(43)46-42(48-10)14-12-16-44(46)50(39-25-33(5)19-34(6)26-39)40-27-35(7)20-36(8)28-40/h11-28H,1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUHNRWTDUVXOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC(=C2C3=C(C=CC=C3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)OC)OC)C6=CC(=CC(=C6)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H48O2P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459317 | |
Record name | AGN-PC-004SVW | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
694.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394248-45-4, 362634-22-8 | |
Record name | AGN-PC-004SVW | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6,6'-Dimethoxy-2,2'-biphenyldiyl)bis[bis(3,5-dimethylphenyl)phosphine] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (6,6'-Dimethoxy-2,2'-biphenyldiyl)bis[bis(3,5-dimethylphenyl)phosphine] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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